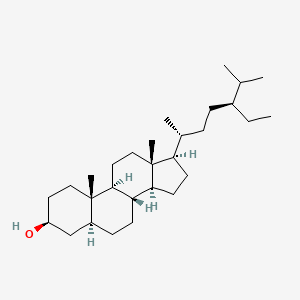
Fucostanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fucostanol is a bioactive compound belonging to the sterol group, primarily isolated from marine algae. It is known for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties . This compound is structurally similar to other sterols but possesses unique features that contribute to its distinct biological effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fucostanol can be synthesized through several methods, including extraction from marine algae and chemical synthesis. The extraction process typically involves the use of ethanol to obtain the crude extract, followed by purification using techniques such as column chromatography and high-performance liquid chromatography (HPLC) . Chemical synthesis of this compound involves the cyclization of squalene oxide, followed by various functional group modifications to achieve the desired structure .
Industrial Production Methods
Industrial production of this compound primarily relies on the extraction from marine algae due to its abundance in these sources. The process involves harvesting the algae, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, typically using ethanol, to obtain the crude extract. The extract is further purified using chromatographic techniques to isolate this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Fucostanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with specific properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used to oxidize this compound, leading to the formation of ketones and aldehydes.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce this compound, resulting in the formation of alcohols.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as fucosterol, which exhibits enhanced biological activities. These derivatives are often used in further scientific research and industrial applications .
Wissenschaftliche Forschungsanwendungen
Fucostanol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:
Wirkmechanismus
Fucostanol exerts its effects through various molecular targets and pathways. It interacts with signaling molecules, receptors, enzymes, and transcription factors involved in cellular processes such as inflammation, oxidative stress, and apoptosis . Some of the key pathways influenced by this compound include the tumor necrosis factor (TNF) pathway, mitogen-activated protein kinase (MAPK) pathway, and phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) pathway . These interactions contribute to its neuroprotective, anti-inflammatory, and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Fucostanol is often compared with other sterols, such as cholesterol, sitosterol, and stigmasterol. While these compounds share structural similarities, this compound possesses unique features that distinguish it from the others:
Eigenschaften
Molekularformel |
C29H52O |
|---|---|
Molekulargewicht |
416.7 g/mol |
IUPAC-Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3/t20-,21+,22+,23+,24+,25-,26+,27+,28+,29-/m1/s1 |
InChI-Schlüssel |
LGJMUZUPVCAVPU-GJAZBXDESA-N |
Isomerische SMILES |
CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |
Kanonische SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















